molecular formula C12H17BrN2O B12071394 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline

Katalognummer: B12071394
Molekulargewicht: 285.18 g/mol
InChI-Schlüssel: ZXVUYQAOQGWZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: is an organic compound with the molecular formula C12H17BrN2O It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 2-(pyrrolidin-1-yl)ethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: The resulting 5-bromo-2-aminoaniline is then reacted with 2-(pyrrolidin-1-yl)ethanol in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at the bromine position.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: can be compared with similar compounds such as:

    4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.

    5-Bromo-2-[2-(morpholin-1-yl)ethoxy]aniline: Substitution of the pyrrolidine ring with a morpholine ring can alter the compound’s properties and applications.

    5-Bromo-2-[2-(piperidin-1-yl)ethoxy]aniline: The piperidine ring can provide different steric and electronic effects compared to the pyrrolidine ring.

These comparisons highlight the uniqueness of This compound

Eigenschaften

Molekularformel

C12H17BrN2O

Molekulargewicht

285.18 g/mol

IUPAC-Name

5-bromo-2-(2-pyrrolidin-1-ylethoxy)aniline

InChI

InChI=1S/C12H17BrN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2

InChI-Schlüssel

ZXVUYQAOQGWZHC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.